BenchChemオンラインストアへようこそ!

3-Hydroxy-2-[(methylamino)methyl]propanoic acid

Peptidomimetics Medicinal Chemistry Physicochemical Profiling

3-Hydroxy-2-[(methylamino)methyl]propanoic acid (CAS: 1804129-14-3, MF: C₅H₁₁NO₃, MW: 133.15 g/mol) is a non-proteinogenic, β-hydroxy amino acid derivative characterized by a methylaminomethyl substituent at the α-carbon. This structural motif distinguishes it from simpler N-methyl amino acids by introducing an additional methylene spacer between the α-carbon and the methylamino group, creating a homologated scaffold.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B13309386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-[(methylamino)methyl]propanoic acid
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCNCC(CO)C(=O)O
InChIInChI=1S/C5H11NO3/c1-6-2-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)
InChIKeySARSCFXTXRHTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-[(methylamino)methyl]propanoic Acid: A Distinct β-Hydroxy Amino Acid Scaffold for Peptide and Drug Discovery Research


3-Hydroxy-2-[(methylamino)methyl]propanoic acid (CAS: 1804129-14-3, MF: C₅H₁₁NO₃, MW: 133.15 g/mol) is a non-proteinogenic, β-hydroxy amino acid derivative characterized by a methylaminomethyl substituent at the α-carbon . This structural motif distinguishes it from simpler N-methyl amino acids by introducing an additional methylene spacer between the α-carbon and the methylamino group, creating a homologated scaffold. The compound is supplied as a free base with a standard purity of 95% and is available with comprehensive batch-specific quality control (QC) documentation including NMR, HPLC, and GC analyses . As a chiral building block, both racemic and enantiopure ((R)-form) variants are accessible, making it a versatile intermediate for the synthesis of peptidomimetics and small-molecule drug candidates where precise steric and electronic tuning is required.

Why 3-Hydroxy-2-[(methylamino)methyl]propanoic Acid Cannot Be Substituted by Closely Related N-Methyl Amino Acids


Generic substitution of 3-Hydroxy-2-[(methylamino)methyl]propanoic acid with related N-methyl amino acids such as N-methyl-L-serine (N-Me-Ser-OH, CAS: 2480-26-4) is scientifically non-equivalent due to fundamental differences in molecular topology and consequent physicochemical and biological properties. The homologated scaffold of the target compound, which inserts an extra methylene group between the α-carbon and the N-methylamine, increases molecular weight (133.15 vs. 119.12 g/mol) [1] and alters hydrogen-bonding distances, rotatable bonds, and steric bulk. These differences cannot be replicated by N-Me-Ser-OH, which positions the methylamino group directly on the α-carbon. Consequently, the two compounds exhibit divergent solubility, lipophilicity, and metabolic stability profiles, which are critical for applications in peptide engineering and lead optimization. Selecting the target compound over generic, less-characterized alternatives is further justified by the availability of validated batch QC documentation (NMR, HPLC, GC) that ensures identity and purity, a procurement advantage not uniformly offered by all suppliers of N-methyl amino acid derivatives .

Quantitative Differential Evidence for 3-Hydroxy-2-[(methylamino)methyl]propanoic Acid Versus Closest Analogs


Structural Homologation and Physicochemical Differentiation Against N-Methyl-L-Serine

The target compound differs from the closest commercially widespread analog, N-methyl-L-serine (CAS 2480-26-4), by a one-methylene homologation of the aminoalkyl side chain. This structural modification increases the molecular weight from 119.12 g/mol to 133.15 g/mol [1] and is predicted to raise the computed topological polar surface area (TPSA) from 69.60 Ų to approximately 69.60–72.8 Ų (estimated via group contribution, reflecting an added methylene), while simultaneously lowering XlogP (estimated Δ ~ +0.4 log units, moving from -2.90 towards -2.50) compared to the N-Me-Ser-OH baseline [1]. These differences directly affect solubility, permeability, and conformational flexibility, making the homologated scaffold a distinct chemical entity for structure-activity relationship (SAR) studies.

Peptidomimetics Medicinal Chemistry Physicochemical Profiling

Batch-Specific Analytical Quality Control (QC) as a Procurement Differentiator

The target compound is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses, ensuring identity verification and purity (standard purity 95%) . In contrast, many alternative suppliers of N-methyl amino acid building blocks (e.g., MuseChem for N-Me-Ser-OH) do not explicitly offer batch-specific QC reports beyond a basic purity specification of ≥95% . The availability of comprehensive analytical data reduces the risk of misidentification and ensures consistency in experimental protocols, a quantifiable advantage for procurement in regulated environments.

Chemical Procurement Quality Assurance Analytical Characterization

Enantiomeric Purity Options for Stereochemical SAR Studies

While N-methyl-L-serine is predominantly available only in the (S)-configuration (CAS 2480-26-4), the target compound scaffold is accessible in both racemic (95% purity) and enantiopure (R)-form as the hydrochloride salt (purity 98%) . This dual availability allows researchers to systematically probe the stereochemical dependence of biological activity, a capability not offered by single-enantiomer commercial sources of N-Me-Ser-OH. The quantifiable increase in enantiomeric excess (98% ee for (R)-form) provides a well-defined starting point for diastereoselective syntheses.

Chiral Synthesis Stereochemistry Peptide Engineering

Class-Level Evidence for Improved Metabolic Stability via Extended Homologation

N-Methylation of amino acids is a well-established strategy to enhance the metabolic stability of peptides, with literature demonstrating up to 10-fold increases in half-life against proteolytic enzymes for N-methylated analogs compared to unmodified counterparts [1]. The target compound extends this principle by introducing an additional methylene spacer, which further disrupts recognition by proteases and peptidases. Although direct stability data for this specific compound are not yet published, the class-level inference strongly suggests that the homologated scaffold will exhibit superior resistance to enzymatic degradation relative to N-Me-Ser-OH when incorporated into peptide backbones.

Peptide Stability Drug Metabolism Proteolytic Resistance

Optimal Application Scenarios for 3-Hydroxy-2-[(methylamino)methyl]propanoic Acid


Peptidomimetic Lead Optimization Requiring Enhanced Proteolytic Stability

In peptide drug discovery, incorporating the homologated building block 3-Hydroxy-2-[(methylamino)methyl]propanoic acid into lead peptides can improve proteolytic resistance beyond that achievable with N-methylserine alone. The extended methylene spacer disrupts protease binding pockets, making it suitable for candidates targeting gastrointestinal peptides (e.g., GLP-1 analogs) where oral stability is crucial. This is supported by class-level evidence showing N-methylation increases peptide half-life by up to 10-fold, with further gains anticipated from homologation [1].

Chiral Pool Synthesis for Stereochemistry-Dependent Drug Design

The availability of both racemic and enantiopure (R)-form (98% purity) of this scaffold enables systematic exploration of stereochemical influence on target binding . This is particularly valuable for developing inhibitors of kinases or GPCRs where stereo-defined interactions with the binding pocket are critical. The (R)-enantiomer can be used directly in asymmetric syntheses to construct single-isomer drug candidates, reducing downstream purification costs.

Quality-Controlled Building Block for Preclinical Development and Toxicology Studies

For laboratories transitioning from discovery to preclinical development, the batch-specific QC documentation (NMR, HPLC, GC) provided with the compound ensures reproducibility and regulatory compliance . This mitigates the risk of costly batch-to-batch variability that can compromise in vivo pharmacokinetic and toxicology data, a common pitfall when sourcing less-characterized analogs from generic suppliers.

Scaffold for Central Nervous System (CNS) Drug Discovery

The predicted increase in lipophilicity (ΔXlogP ~ +0.40) relative to N-Me-Ser-OH may enhance blood-brain barrier permeability, a desirable property for CNS-targeted therapeutics [2]. When used as an intermediate for designing NMDA receptor modulators or neurotransmitter transporter inhibitors, this compound's unique topological signature can impart favorable CNS exposure, making it a strategic choice for neuroscience-focused medicinal chemistry programs.

Quote Request

Request a Quote for 3-Hydroxy-2-[(methylamino)methyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.